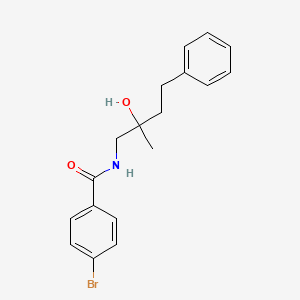

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Description

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a phenyl group

Properties

IUPAC Name |

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCNGYNMLSWRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-hydroxy-2-methyl-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-bromo-N-(2-hydroxy-4-methylphenyl)benzamide

- 4-bromo-N-(2-methylphenyl)benzamide

Uniqueness

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is unique due to the presence of both a hydroxy group and a phenyl group on the butyl chain. This structural feature can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds.

Biological Activity

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The molecular formula of 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is , with a molecular weight of approximately 362.3 g/mol. The synthesis typically involves the reaction of 4-bromobenzoyl chloride with 2-hydroxy-2-methyl-4-phenylbutylamine, using a base like triethylamine to facilitate the reaction and neutralize byproducts.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromine atom may engage in halogen bonding. These interactions are crucial for modulating enzyme activity and receptor binding, which can lead to various therapeutic effects.

Biological Activity

Research indicates that 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide exhibits significant biological activity, including:

- Enzyme Inhibition : It has been explored as a biochemical probe for studying enzyme interactions, potentially serving as an inhibitor for specific pathways involved in disease processes.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

- Anticancer Activity : There is ongoing research into its potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in tumor cells.

Comparative Analysis

To understand the uniqueness of 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | Contains both bromine and chlorine substituents | Dual halogen presence may enhance reactivity |

| 4-bromo-N-(4-phenylbutyl)benzamide | Lacks hydroxy group; simpler structure | Absence of hydroxyl functionality limits biological interactions |

| 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | Different side chain configuration | Variations in side chain alter biological activity |

The presence of both a hydroxy group and a phenyl group on the butyl chain enhances its binding affinity and specificity towards certain biological targets compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Enzyme Interaction Studies : Research has demonstrated that 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of enzymes linked to inflammation and cancer progression .

- Therapeutic Applications : The compound has been explored in preclinical models for its potential use in treating inflammatory diseases and certain types of cancer. Its ability to interact with cellular signaling pathways has been highlighted as a promising avenue for drug development .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related benzamide derivatives have provided insights into how modifications can enhance or diminish biological activity. These findings are crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with brominated benzamide precursors and functionalized phenylbutyl intermediates. Key steps include:

- Amide coupling : Using reagents like EDCI/HOBt to conjugate the bromobenzoyl chloride with the 2-hydroxy-2-methyl-4-phenylbutylamine intermediate .

- Protection/deprotection : The hydroxyl group on the butyl chain may require protection (e.g., tert-butyldimethylsilyl) during coupling to prevent side reactions .

- Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., triethylamine) significantly impact yields (reported 45–72%) .

Methodological Tip : Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize byproducts .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

Structural elucidation relies on:

- X-ray crystallography : Use SHELX programs for refinement to resolve the hydroxy and bromine positions .

- Spectroscopy :

- NMR : and NMR confirm the benzamide linkage and stereochemistry of the hydroxybutyl group (e.g., δ 7.8 ppm for aromatic protons) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (hydroxyl O-H) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 413.08) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

Discrepancies in activity (e.g., PARP inhibition vs. kinase modulation) arise from:

- Subtle structural variations : The 2-hydroxy-2-methylbutyl chain in this compound may enhance solubility compared to analogs with hydrophobic substituents, altering target engagement .

- Assay conditions : Use standardized cellular models (e.g., BRCA-deficient lines for PARP inhibition studies) and orthogonal assays (e.g., SPR for binding kinetics) to validate target specificity .

Methodological Tip : Perform comparative molecular docking (using DFT-based models ) to predict binding modes against PARP-1 vs. off-target proteins.

Q. How can computational methods predict the compound’s reactivity and stability under physiological conditions?

- Density functional theory (DFT) : Calculate electron density maps to identify nucleophilic sites (e.g., bromine substitution susceptibility) and hydrolytic stability of the amide bond .

- Molecular dynamics (MD) : Simulate interactions with aqueous environments to assess aggregation propensity or membrane permeability .

- pKa prediction : Tools like MarvinSketch estimate the hydroxyl group’s acidity (predicted pKa ~10.5), influencing bioavailability .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

- Co-crystallization : Use fragment-based approaches with PARP’s catalytic domain to stabilize the compound in the active site .

- Cryoprotection : Employ glycerol or ethylene glycol to prevent ice formation during data collection .

- Software : Process diffraction data with WinGX or OLEX2 for robust phase resolution .

Structural and Functional Insights

Q. How does the bromine atom influence the compound’s electronic properties and binding interactions?

- Electron-withdrawing effect : Bromine increases the benzamide’s electrophilicity, enhancing hydrogen-bonding with residues like Ser904 in PARP-1 .

- Steric effects : The bulky 4-phenylbutyl group restricts rotational freedom, favoring a bioactive conformation .

Q. What derivatives of this compound are synthetically accessible, and how do modifications alter bioactivity?

- Derivatization routes :

- Bromine replacement : Substitute with -CN or -CF to modulate electron density .

- Hydroxyl alkylation : Introduce PEG chains to improve solubility .

- SAR findings :

- N-Methylation : Reduces PARP inhibition (IC increases from 12 nM to >1 µM) by disrupting key hydrogen bonds .

- Phenyl ring fluorination : Enhances metabolic stability but may reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.